4-Methyl-5-nitro-2-pyridinecarboxylic acid
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Overview
Description
4-Methyl-5-nitro-2-pyridinecarboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position. The molecular formula of this compound is C7H6N2O4, and it has a molecular weight of 182.13 g/mol .
Mechanism of Action
Nitro Compounds
Nitro compounds are a significant class of organic compounds where a nitrogen atom is bonded to an oxygen atom by a single bond and the oxygen atom is bonded to another oxygen atom by a double bond . The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded more electrophilic .
Pyridinecarboxylic Acids
Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . They share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 . These compounds have a carboxylic acid group attached to a pyridine ring, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid typically involves nitration and carboxylation reactions. One common method includes the nitration of 4-methylpyridine to introduce the nitro group at the 5-position, followed by carboxylation to introduce the carboxylic acid group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitro-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-amino-2-pyridinecarboxylic acid.
Reduction: Formation of 4-Methyl-5-nitro-2-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-5-nitro-2-pyridinecarboxylic acid has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the methyl and nitro groups, making it less reactive in certain chemical reactions.
3-Pyridinecarboxylic acid (Nicotinic acid):
4-Pyridinecarboxylic acid (Isonicotinic acid): Lacks the methyl and nitro groups, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
4-Methyl-5-nitro-2-pyridinecarboxylic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
4-methyl-5-nitropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSKWMCSRGUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496645 |
Source
|
Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-43-9 |
Source
|
Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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